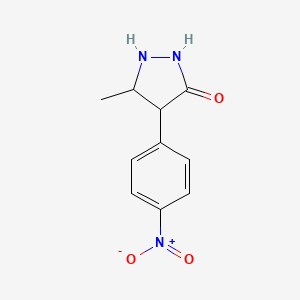

5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one

CAS No.: 13051-13-3

Cat. No.: VC20340655

Molecular Formula: C10H11N3O3

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13051-13-3 |

|---|---|

| Molecular Formula | C10H11N3O3 |

| Molecular Weight | 221.21 g/mol |

| IUPAC Name | 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one |

| Standard InChI | InChI=1S/C10H11N3O3/c1-6-9(10(14)12-11-6)7-2-4-8(5-3-7)13(15)16/h2-6,9,11H,1H3,(H,12,14) |

| Standard InChI Key | UCVOGOBPJUGZJL-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(C(=O)NN1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₁N₃O₃, with a molar mass of 221.21 g/mol. Its IUPAC name, 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one, reflects a pyrazolidinone core (a five-membered ring containing two adjacent nitrogen atoms) substituted with a methyl group at position 5 and a 4-nitrophenyl group at position 4. The nitrophenyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity .

Key Structural Features:

-

Pyrazolidinone ring: A lactam structure contributing to rigidity and hydrogen-bonding capacity.

-

4-Nitrophenyl group: Enhances electrophilicity and potential for π-π stacking interactions.

-

Methyl substituent: Provides steric bulk, potentially affecting conformational flexibility.

The canonical SMILES representation (CC1C(C(=O)NN1)C2=CC=C(C=C2)[N+](=O)[O-]) and InChIKey (UCVOGOBPJUGZJL-UHFFFAOYSA-N) further clarify its connectivity.

Synthesis and Synthetic Strategies

General Pyrazolidinone Synthesis

While direct methods for synthesizing 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one are sparsely documented, analogous pyrazolidinones are typically prepared via condensation reactions between hydrazines and carbonyl compounds . For example:

-

Hydrazine-ketone cyclocondensation: Reacting methyl-substituted hydrazines with β-keto esters or nitriles under acidic or basic conditions.

-

Post-functionalization: Introducing the nitrophenyl group via Ullmann coupling or electrophilic aromatic substitution after ring formation .

A representative pathway involves:

Optimized Procedures

Recent advances highlight the use of chiral auxiliaries and stereoselective catalysts to access enantiomerically pure pyrazolidinones . For instance, camphor-derived templates have enabled asymmetric syntheses of related structures, though applicability to this specific compound remains unexplored .

Physicochemical Characterization

Spectroscopic Data

While experimental spectra for 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one are unavailable, predictions based on analogs suggest:

-

IR: Strong absorption near 1700 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1350 cm⁻¹ (symmetric NO₂ stretch).

-

NMR:

Thermal and Solubility Properties

Research Gaps and Future Directions

Unanswered Questions

-

Synthetic reproducibility: Standardized protocols for large-scale production are lacking.

-

Biological profiling: No studies have evaluated its antimicrobial, anticancer, or enzymatic activity.

-

Computational modeling: DFT studies could predict reactivity sites and guide derivatization.

Recommended Studies

-

Structure-activity relationship (SAR) studies: Systematically modify substituents to optimize desired properties.

-

Catalytic applications: Explore use as a ligand in asymmetric catalysis.

-

Toxicity profiling: Assess safety for potential therapeutic use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume